3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034373-16-3
VCID: VC4145304
InChI: InChI=1S/C19H25N3O3/c1-24-17-8-5-15(6-9-17)7-10-19(23)21-16-12-20-22(13-16)14-18-4-2-3-11-25-18/h5-6,8-9,12-13,18H,2-4,7,10-11,14H2,1H3,(H,21,23)
SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCCCO3
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427

3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide

CAS No.: 2034373-16-3

Cat. No.: VC4145304

Molecular Formula: C19H25N3O3

Molecular Weight: 343.427

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide - 2034373-16-3

Specification

CAS No. 2034373-16-3
Molecular Formula C19H25N3O3
Molecular Weight 343.427
IUPAC Name 3-(4-methoxyphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide
Standard InChI InChI=1S/C19H25N3O3/c1-24-17-8-5-15(6-9-17)7-10-19(23)21-16-12-20-22(13-16)14-18-4-2-3-11-25-18/h5-6,8-9,12-13,18H,2-4,7,10-11,14H2,1H3,(H,21,23)
Standard InChI Key RYHYVOYIFWHANL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCCCO3

Introduction

Synthesis and Reactivity

  • Synthesis: The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the tetrahydropyran and methoxyphenyl groups. This process requires careful control of reaction conditions to ensure high yields and purity.

  • Reactivity: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines. The pyrazole ring may participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Biological Activity and Potential Applications

  • Biological Activity: Compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The unique combination of pharmacophores in this compound suggests potential interactions with various biological targets.

  • Potential Applications: Preliminary studies on similar compounds indicate potential applications in drug development, particularly in modulating signaling pathways involved in cancer progression and inflammation.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-methoxyphenyl)tetrahydro-2H-pyranMethoxyphenyl and tetrahydropyranAnticancerSimpler structure without pyrazole
N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamidePyrazole with hydroxylethyl substitutionAnti-inflammatoryFocused on anti-inflammatory properties
Tetraazol-based drugs (e.g., Azole antifungals)Contains tetraazole ringAntifungalPrimarily focused on fungal infections

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